molecular formula C15H15N3O2 B2841636 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884993-54-8

5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2841636
CAS No.: 884993-54-8
M. Wt: 269.304
InChI Key: FRHROYPWCDETLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic small molecule featuring a benzimidazolone core, a structure of high interest in medicinal chemistry and drug discovery. The scaffold is known for its potential to interact with various enzymatic targets and is frequently explored in the development of kinase inhibitors . The compound's structure, which incorporates a 4-methoxybenzylamino substituent, suggests potential for cell permeability and binding to protein active sites, making it a valuable building block for probing biological mechanisms . This makes it a candidate for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a starting point for the design of novel bioactive probes. Research into similar heterocyclic compounds has demonstrated their utility in targeting signaling pathways, such as the STAT3 pathway, and in virtual screening for anticancer agents . This product is provided for research purposes to investigate these and other potential applications in chemical biology and pharmacology. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-20-12-5-2-10(3-6-12)9-16-11-4-7-13-14(8-11)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHROYPWCDETLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Profile

Molecular Identity

  • IUPAC Name : 5-[(4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
  • Molecular Formula : $$ \text{C}{15}\text{H}{15}\text{N}{3}\text{O}{2} $$
  • Molecular Weight : 269.3 g/mol
  • Melting Point : 267–268°C
  • InChI Key : FRHROYPWCDETLF-UHFFFAOYSA-N

Key Functional Groups

  • Benzimidazolone core : A fused bicyclic system comprising a benzene ring and an imidazolone ring.
  • 5-position substituent : A secondary amine linked to a 4-methoxybenzyl group.

Synthetic Routes

Cyclization of Substituted o-Phenylenediamine Derivatives

The benzimidazolone scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources such as urea or phosgene. For the target compound, the 5-position amino group must be introduced before or after cyclization.

Route 1: Nitro Reduction and Reductive Amination
  • Synthesis of 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one :

    • Starting Material : 4-nitro-o-phenylenediamine.
    • Cyclization : React with urea at elevated temperatures (150–200°C) or under reflux in a high-boiling solvent (e.g., dimethylformamide).
      $$
      \text{4-nitro-o-phenylenediamine} + \text{urea} \xrightarrow{\Delta} \text{5-nitrobenzimidazolone} + \text{NH}_3
      $$
    • Yield : ~70–80% (based on analogous benzimidazolone syntheses).
  • Nitro Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
      $$
      \text{5-nitrobenzimidazolone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-aminobenzimidazolone}
      $$
    • Yield : >90%.
  • Reductive Amination :

    • React 5-aminobenzimidazolone with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.
      $$
      \text{5-aminobenzimidazolone} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{Target Compound}
      $$
    • Conditions : Methanol, room temperature, 12–24 hours.
    • Yield : 60–75% (estimated from analogous reductive aminations).
Route 2: Direct Alkylation of 5-Aminobenzimidazolone
  • Alkylation with 4-Methoxybenzyl Halide :
    • React 5-aminobenzimidazolone with 4-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH).

      $$

      \text{5-aminobenzimidazolone} + \text{4-methoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

      $$
    • Conditions : Dimethylformamide (DMF), 80°C, 6–8 hours.
    • Yield : 50–65% (based on similar N-alkylation reactions).

One-Pot Synthesis from Functionalized Diamines

A streamlined approach involves introducing the 4-methoxybenzylamino group during the diamine stage, followed by cyclization:

  • Synthesis of 5-[(4-methoxybenzyl)amino]-o-phenylenediamine :

    • Starting Material : 5-nitro-o-phenylenediamine.
    • Alkylation : Treat with 4-methoxybenzyl chloride and K₂CO₃ in acetonitrile.
      $$
      \text{5-nitro-o-phenylenediamine} + \text{4-methoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{5-nitro-N-(4-methoxybenzyl)-o-phenylenediamine}
      $$
    • Nitro Reduction : Catalytic hydrogenation to yield the diamine.
  • Cyclization with Urea :

    • Heat the diamine with urea at 180°C to form the benzimidazolone ring.
      $$
      \text{5-[(4-methoxybenzyl)amino]-o-phenylenediamine} + \text{urea} \xrightarrow{\Delta} \text{Target Compound}
      $$
    • Yield : ~55–70%.

Analytical Characterization

Spectroscopic Data

  • FTIR :
    • $$ \nu(\text{NH}) $$: 3250–3350 cm⁻¹ (benzimidazolone and secondary amine).
    • $$ \nu(\text{C=O}) $$: 1680–1700 cm⁻¹.
  • ¹H NMR (DMSO-d₆):
    • δ 7.25–7.30 (d, 2H, Ar-H), 6.85–6.90 (d, 2H, Ar-H), 4.30 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).
  • Mass Spectrometry :
    • m/z 269.3 [M+H]⁺.

Purity and Stability

  • Purity : ≥95% (HPLC).
  • Storage : Stable at room temperature under inert atmosphere.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Reductive Amination) Route 2 (Direct Alkylation) One-Pot Synthesis
Steps 3 2 2
Key Reagents NaBH₃CN, 4-methoxybenzaldehyde 4-methoxybenzyl bromide 4-methoxybenzyl chloride
Yield 60–75% 50–65% 55–70%
Purification Column chromatography Recrystallization Filtration
Advantages Avoids alkyl halides Higher atom economy Streamlined process

Challenges and Optimization

Regioselectivity

  • Competing alkylation at the benzimidazolone ring nitrogen may occur. Using bulky bases (e.g., DIPEA) or low temperatures improves selectivity for the 5-position amine.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Switching to THF or dichloromethane mitigates this.

Scalability

  • The one-pot method offers better scalability, though nitro reduction steps require careful handling of hydrogen gas.

Chemical Reactions Analysis

5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzodiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several pathogens. Its structure allows for interactions with bacterial enzymes, potentially disrupting their function and leading to cell death. This aspect is particularly relevant in the development of new antibiotics .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms. It could mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
NeuroprotectivePromising

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various benzodiazole derivatives, including this compound. The compound was tested on human breast cancer cell lines (MCF-7) and showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for S. aureus, indicating significant antimicrobial potential. The study suggested that the methoxy group enhances the lipophilicity of the molecule, facilitating membrane penetration .

Mechanism of Action

The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The benzodiazol-2-one core is a versatile pharmacophore, with modifications at the 1-, 5-, or 6-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence
Target Compound (884993-54-8) 5-[(4-Methoxybenzyl)amino] C15H14N3O2 275.29 Hydrogen bonding via carbonyl and methoxy groups; research chemical
Domperidone (57808-66-9) 5-Chloro, 1-[3-(benzodiazol-1-yl)propylpiperidinyl] C22H24ClN5O2 425.91 Dopamine antagonist; antiemetic and gastrokinetic agent
5-{[(3-Methoxyphenyl)methyl]amino}-... (884993-10-6) 5-[(3-Methoxybenzyl)amino] C14H15NO2S* 275.34* Meta-methoxy substitution alters electronic profile; potential solubility differences vs. para-substituted analog
5-{[(4-Fluorophenyl)methyl]amino}-... (871801-99-9) 5-[(4-Fluorobenzyl)amino] C14H12FN3O 265.27 Increased lipophilicity vs. methoxy analog; electron-withdrawing fluorine may affect receptor binding
5-(1-Aminoethyl)-... (sc-349893) 5-(1-Aminoethyl) C9H10N4O 190.20 Enhanced hydrogen bonding; nucleophilic reactivity in synthetic pathways
4-(4-Bromo-2-oxo-...piperidine-1-carboxamide (47) 4-Bromo, N-(4-methoxyphenyl)piperidine-1-carboxamide C19H20BrN5O2 442.30 Bromine enhances steric bulk; carboxamide linkage for enzyme inhibition studies
5-Nitro-1-(prop-2-yn-1-yl)-... 5-Nitro, 1-propargyl C10H8N4O3 232.20 Electron-withdrawing nitro group; alkyne for click chemistry applications

*Note: Molecular formula and weight for the 3-methoxy analog inferred from structural data in .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding and Solubility : The target compound’s methoxy group enhances solubility in polar solvents compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) .
  • Reactivity: The aminoethyl analog (sc-349893) exhibits nucleophilic reactivity at the amino group, enabling conjugation reactions, whereas the nitro-substituted derivative () is electrophilic .

Biological Activity

5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound's IUPAC name is 5-[(4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one. Its molecular formula is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, with a molecular weight of approximately 269.30 g/mol. The structure features a benzodiazole core substituted with a methoxyphenyl group, which is crucial for its biological activity.

Research indicates that benzimidazole derivatives exhibit various mechanisms of action, primarily through interactions with specific biological targets:

  • Anti-inflammatory Activity : Benzimidazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. For instance, modifications at the C5 position have resulted in compounds with significant selectivity for COX-2 over COX-1, indicating potential as anti-inflammatory agents .
  • Anticancer Properties : Some studies suggest that benzimidazole derivatives can inhibit key protein-protein interactions involved in cancer progression. For example, compounds targeting the STAT3 signaling pathway have demonstrated promising results in inhibiting tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar derivatives:

Activity Target IC50 Value Reference
Anti-inflammatoryCOX-2384-fold selective
AnticancerSTAT315.8 µM
Protein Kinase InhibitionLck0.007 µM

Case Studies and Experimental Findings

Several studies have highlighted the biological significance of this compound:

  • Inhibition of Inflammatory Pathways : A study demonstrated that derivatives with methoxy substitutions exhibited enhanced anti-inflammatory effects by modulating cytokine release and inhibiting COX pathways .
  • Cancer Therapeutics : Research on the inhibition of STAT3 revealed that certain benzimidazole compounds could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Protein Kinase Activity : The compound's ability to inhibit lymphocyte-specific protein tyrosine kinase (Lck) has been documented, showcasing its potential as an immunomodulatory agent .

Q & A

Q. What are the primary synthetic routes for 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one?

The compound is typically synthesized via condensation reactions. For example, reacting substituted amines with carbonyl precursors under reflux conditions using solvents like ethanol or dimethyl sulfoxide (DMSO). Key steps include forming the benzodiazole core and introducing the 4-methoxyphenylmethylamine moiety. Reaction optimization often involves controlled pH, inert atmospheres, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and structural integrity. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography, refined using SHELX software, is recommended for unambiguous determination of stereochemistry and crystal packing .

Q. What preliminary biological assays are used to screen this compound?

Initial screening includes in vitro assays for antimicrobial, anti-inflammatory, or anticancer activity. For example, MTT assays for cytotoxicity and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). These assays often use cell lines or purified enzymes, with IC₅₀ values calculated to assess potency .

Advanced Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Contradictions in NMR or MS data may arise from tautomerism or impurities. Cross-validation with X-ray crystallography (using SHELXL for refinement) is critical. Dynamic NMR experiments or computational modeling (DFT calculations) can resolve tautomeric equilibria. Purity checks via HPLC-MS are advised to exclude side products .

Q. What experimental design considerations are critical for optimizing synthesis yield?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require inert atmospheres.
  • Temperature control : Reflux conditions (80–120°C) balance reaction rate and decomposition risks.
  • Catalyst use : Acid/base catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps.
  • Workup protocols : Extraction and chromatography minimize byproducts .

Q. How does the 4-methoxyphenyl group influence bioactivity compared to analogs?

The methoxy group enhances lipophilicity, improving membrane permeability. Structure-Activity Relationship (SAR) studies show that electron-donating substituents (e.g., -OCH₃) on the phenyl ring increase affinity for hydrophobic enzyme pockets. Comparative assays with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) reveal significant differences in potency and selectivity .

Q. What strategies address low solubility in pharmacological testing?

Solubility can be improved via:

  • Prodrug design : Introducing ionizable groups (e.g., phosphate esters).
  • Co-solvents : Use of DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoformulation : Liposomal encapsulation or cyclodextrin complexes .

Methodological Challenges

Q. How to analyze tautomeric equilibria in the benzodiazole core?

Tautomerism between 1H and 3H forms can complicate spectral interpretation. Use variable-temperature NMR to observe proton exchange rates. Computational methods (e.g., Gaussian software) predict dominant tautomers based on thermodynamic stability. X-ray crystallography provides definitive evidence .

Q. What are the limitations of SHELX in refining this compound’s crystal structure?

SHELX struggles with disordered solvent molecules or twinning in low-quality crystals. For high-resolution data, iterative refinement with SHELXL-2018 is effective. For twinned data, twin-law identification (via PLATON) and the TWIN command in SHELXL improve accuracy .

Q. How to validate target engagement in mechanistic studies?

Use biophysical techniques like Surface Plasmon Resonance (SPR) for binding affinity measurement. Cellular thermal shift assays (CETSA) confirm target interaction in vivo. Knockdown/overexpression models (e.g., CRISPR/Cas9) validate phenotypic changes linked to the compound’s mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.